4-Chloro-N-({N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a hydrazinecarbonyl group, and multiple chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzohydrazide. This intermediate is then reacted with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or furans.
Scientific Research Applications
4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: Lacks the furan ring and additional chlorine atoms.
N-(2,5-Dichlorophenyl)furan-2-carboxamide: Similar structure but without the hydrazinecarbonyl group.
Benzamide derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
4-Chloro-N-({N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a furan ring, multiple chlorine atoms, and a hydrazinecarbonyl group
Properties
Molecular Formula |
C20H14Cl3N3O3 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C20H14Cl3N3O3/c21-13-3-1-12(2-4-13)20(28)24-11-19(27)26-25-10-15-6-8-18(29-15)16-9-14(22)5-7-17(16)23/h1-10H,11H2,(H,24,28)(H,26,27)/b25-10+ |
InChI Key |
SLNILMTZHULAGL-KIBLKLHPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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